![molecular formula C12H11BrN2O B13165959 3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)
3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
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Overview
Description
3-Bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that features a fused ring system combining pyrrole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a quinazolinone derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one":
Chemical Identification and Properties
- The compound is also known by its CAS number: 1375474-08-0 .
- Its molecular formula is C12H11BrN2O and has a molecular weight of 279.13 .
- The MDL number is MFCD21602594 .
Availability and Purchase
- It is available for purchase online, but may be temporarily out of stock .
- Special offers may be available for online orders .
Related Compounds
- 3-Bromo-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one, which has CAS number 1375472-34-6, is a similar compound .
- 3-Amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one, with CAS number 1375474-51-3, is another related compound .
Potential Applications
- The broader class of dihydroquinazolinones has been investigated for antimalarial therapies . Optimization efforts have focused on improving aqueous solubility and metabolic stability to enhance pharmacokinetic profiles and in vivo efficacy .
- Incorporating heterocycle systems at the 8-position of the dihydroquinazolinone scaffold can balance parasite activity, aqueous solubility, and metabolic stability .
- Some quinazolinone derivatives have shown antibacterial properties .
- Polycyclic quinazolinones can be synthesized using Ugi four-component reaction-based protocols .
Mechanism of Action
The mechanism of action of 3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H- and 2H-Indazoles: These compounds share a similar fused ring system and are known for their medicinal properties, including anticancer and anti-inflammatory activities.
Imidazoles: Another class of heterocycles with broad applications in medicinal chemistry and organic synthesis.
Uniqueness
3-Bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities.
Biological Activity
3-Bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a member of the pyrroloquinazoline family, which has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This compound exhibits a unique structure that may contribute to its activity against various biological targets.
- Molecular Formula : C12H11BrN2O
- Molecular Weight : 279.13 g/mol
- CAS Number : 1375474-08-0
Biological Activity Overview
Research indicates that compounds within the pyrroloquinazoline class, including this compound, exhibit significant anti-tumor properties and can act as inhibitors for various biological pathways.
Antitumor Activity
The compound has been evaluated for its potential as an antitumor agent. In vitro studies have demonstrated that derivatives of pyrroloquinazolines can induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. For instance:
- Mechanism of Action : The compound is believed to interact with key proteins involved in cell cycle regulation and apoptosis. It may inhibit enzymes such as PARP1 and BRD4, which are implicated in cancer cell survival and proliferation .
Case Studies
-
Study on Quinazoline Derivatives :
- A study focused on the structure-activity relationship (SAR) of quinazoline derivatives found that modifications at specific positions significantly influenced their inhibitory potency against cancer cell lines. The presence of bromine at the 3-position and methyl at the 8-position was essential for maintaining high activity levels against breast cancer cells .
- In Vivo Efficacy :
Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H11BrN2O |
---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
3-bromo-8-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H11BrN2O/c1-7-3-2-4-9-10(7)12(16)15-6-5-8(13)11(15)14-9/h2-4,8H,5-6H2,1H3 |
InChI Key |
OUIFRMPXEPQQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(CCN3C2=O)Br |
Origin of Product |
United States |
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